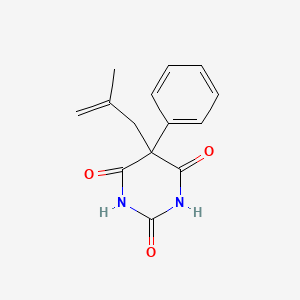
5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a phenyl-substituted urea with an α,β-unsaturated ketone, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be investigated for therapeutic applications, including as potential drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the 2-Methylprop-2-en-1-yl group.
5-(2-Methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the phenyl group.
Uniqueness
The presence of both the 2-Methylprop-2-en-1-yl and phenyl groups in 5-(2-Methylprop-2-en-1-yl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
属性
CAS 编号 |
67051-53-0 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
5-(2-methylprop-2-enyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7H,1,8H2,2H3,(H2,15,16,17,18,19) |
InChI 键 |
IVGRRGDBHYPYJK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
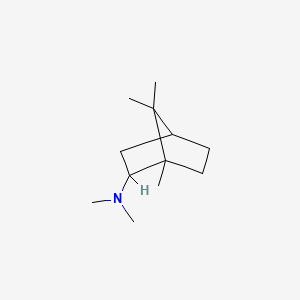

![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
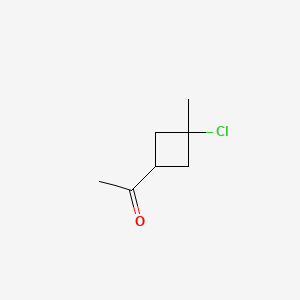
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

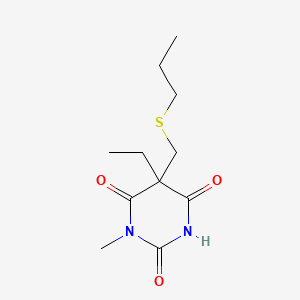
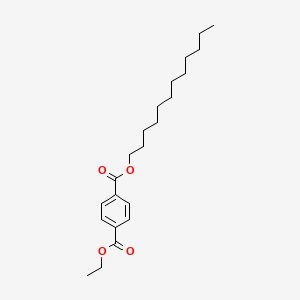

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
